molecular formula C18H17N3O4 B2820353 1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 877649-02-0

1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

Cat. No. B2820353
CAS RN: 877649-02-0
M. Wt: 339.351
InChI Key: ICDOGRGTUSHALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridopyrimidines are generally synthesized through various protocols . For instance, one method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione, focusing on six unique applications:

Anticancer Activity

Research has shown that pyridopyrimidine derivatives, including 1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione, exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Their ability to target specific molecular pathways makes them promising candidates for developing new anticancer therapies.

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action typically involves the disruption of microbial cell membranes and inhibition of essential enzymes . This makes it a valuable candidate for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

Anti-inflammatory Effects

Studies have indicated that pyridopyrimidine derivatives can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in the inflammatory process . This anti-inflammatory activity suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Applications

The compound has shown efficacy against several viral pathogens by inhibiting viral replication and entry into host cells . This antiviral activity is particularly relevant for developing treatments for viral infections like influenza, hepatitis, and potentially emerging viral threats.

properties

IUPAC Name

11,13-dimethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-5-4-6-10(7-9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDOGRGTUSHALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

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